Lenalidomide

概要

説明

レナリドミドは、主に多発性骨髄腫、骨髄異形成症候群、および特定の種類のリンパ腫の治療に使用されます . レナリドミドは、強力な抗腫瘍、抗血管新生、および抗炎症作用を示し、腫瘍学における貴重な治療薬となっています .

2. 製法

合成ルートと反応条件: レナリドミドの合成は、通常、2-(ブロモメチル)-3-ニトロ安息香酸メチルと3-アミノピペリジン-2,6-ジオン塩酸塩の環化によってニトロ前駆体を形成することから始まります。 この前駆体は、次に炭素上のパラジウムを触媒として用いた水素化にかけられ、レナリドミドが生成されます . 反応条件には、0.3-0.8 Mpaの水素圧と80°Cの温度を維持することが含まれます .

工業生産方法: レナリドミドの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスには、最終製品の純度と有効性を保証するための厳格な品質管理措置が含まれます。 高度なクロマトグラフィー技術、たとえば高速液体クロマトグラフィーが、レナリドミドを関連物質から分離および精製するために使用されます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of lenalidomide typically involves the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride to form the nitro precursor. This precursor is then subjected to hydrogenation using palladium on charcoal as a catalyst to yield this compound . The reaction conditions include maintaining a hydrogen pressure of 0.3-0.8 Mpa and a temperature of 80°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. Advanced chromatographic techniques, such as high-performance liquid chromatography, are employed to separate and purify this compound from related substances .

化学反応の分析

反応の種類: レナリドミドは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの試薬は、制御された条件下で使用できます。

還元: 炭素上のパラジウムは、水素化反応において一般的に触媒として使用されます。

置換: 目的とする置換生成物に応じて、さまざまな求核剤を使用できます。

主な生成物:

酸化: 5-ヒドロキシレナリドミド

還元: ニトロ前駆体からのレナリドミド

置換: レナリドミドのさまざまな置換誘導体

4. 科学研究への応用

レナリドミドは、幅広い科学研究に応用されています。

科学的研究の応用

Treatment of Multiple Myeloma

Overview : Lenalidomide is primarily utilized in treating multiple myeloma, a cancer of plasma cells. It received FDA approval in March 2006 and has since been a cornerstone in multiple myeloma therapy.

Clinical Efficacy :

- Single-Agent Therapy : In a randomized phase 2 study, this compound alone achieved an overall response rate of 25%, with complete responses observed in 6% of patients . The median duration of response was reported as 19 months .

- Combination Therapy : The combination of this compound with dexamethasone has shown improved outcomes. A pivotal phase III study indicated that this regimen significantly enhanced progression-free survival compared to dexamethasone alone .

| Treatment Regimen | Complete Response (%) | Partial Response (%) | Stable Disease (%) | Progression (%) |

|---|---|---|---|---|

| This compound Alone | 6 | 12 | 43 | 18 |

| This compound + Dexamethasone | 25 (combined) | Not specified | Not specified | Not specified |

Myelodysplastic Syndromes

This compound has also been effective in treating patients with myelodysplastic syndromes, particularly those with del(5q) chromosomal abnormalities. Clinical trials have demonstrated that this compound can improve hematologic responses and decrease transfusion dependence in these patients .

Case Studies and Adverse Effects

While this compound is generally well-tolerated, certain adverse effects have been documented:

- Hepatotoxicity : A case study reported a patient developing acute liver injury associated with this compound treatment, which resolved upon discontinuation of the drug . This highlights the need for monitoring liver function during treatment.

Emerging Applications

Research is ongoing to explore the efficacy of this compound in other hematological malignancies:

作用機序

レナリドミドは、複数のメカニズムを通じてその効果を発揮します。

分子標的: レナリドミドは、E3ユビキチンリガーゼ複合体の構成要素であるセレビロンタンパク質に結合します.

関与する経路: レナリドミドは、E3ユビキチンリガーゼの活性を調節し、IKZF1やIKZF3などの特定のタンパク質の分解を引き起こします.

6. 類似の化合物との比較

レナリドミドは、しばしば、タリドミドやポマリドミドなどの他の免疫調節薬と比較されます。

類似の化合物:

- タリドミド

- ポマリドミド

- シクロホスファミド(併用療法で使用されます)

レナリドミドは、タリドミドと比較して、効力の向上と毒性の低減などのユニークな特性を持つため、血液悪性腫瘍の治療において貴重な治療薬となっています .

類似化合物との比較

- Thalidomide

- Pomalidomide

- Cyclophosphamide (used in combination therapies)

Lenalidomide’s unique properties, such as its enhanced potency and reduced toxicity compared to thalidomide, make it a valuable therapeutic agent in the treatment of hematological malignancies .

生物活性

Lenalidomide is an immunomodulatory drug (IMiD) primarily used in the treatment of multiple myeloma and certain types of lymphoma. Its biological activity is characterized by a unique mechanism involving the modulation of the E3 ubiquitin ligase cereblon (CRBN), leading to the degradation of specific transcription factors and subsequent immune modulation. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

Ubiquitin-Proteasome Pathway

This compound acts by altering the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase. It induces the ubiquitination and degradation of key transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for lymphocyte function. This mechanism leads to enhanced T-cell activation and proliferation, particularly through increased production of interleukin-2 (IL-2) .

Key Molecular Interactions

| Target Protein | Effect of this compound | Biological Outcome |

|---|---|---|

| IKZF1 | Ubiquitination and degradation | Reduced T-cell suppression |

| IKZF3 | Ubiquitination and degradation | Enhanced IL-2 production |

| CK1α | Degradation in del(5q) MDS cells | Selective cytotoxicity in affected cells |

Multiple Myeloma

This compound has shown significant efficacy in multiple myeloma (MM). Studies indicate that it enhances the effectiveness of other treatments, particularly proteasome inhibitors. The drug's ability to degrade IKZF1 and IKZF3 is crucial for its antitumor activity, as these proteins typically repress IL-2 expression, thereby inhibiting T-cell activation .

Non-Hodgkin Lymphoma (NHL)

In non-Hodgkin lymphoma, this compound demonstrates a direct tumoricidal effect, particularly in diffuse large B-cell lymphoma (DLBCL). The drug's activity is more pronounced in non-germinal center DLBCLs due to their dependence on IRF4 and NF-κB signaling pathways .

Case Study: Efficacy in DLBCL

A clinical study involving patients with MYD88-mutated DLBCL showed that this compound treatment led to significant tumor regression when combined with other agents targeting IRAK4. This combination therapy exploits the synergistic effects of IMiDs with targeted therapies, resulting in improved outcomes for patients .

Immunomodulatory Effects

This compound's immunomodulatory properties extend beyond direct antitumor effects. It enhances the immune response by:

- Increasing T-cell proliferation.

- Augmenting natural killer (NK) cell activity.

- Promoting a favorable cytokine environment through elevated IL-2 levels.

These effects contribute to its therapeutic efficacy in hematological malignancies .

Summary of Clinical Trials

A review of clinical trials indicates that this compound significantly improves progression-free survival (PFS) and overall survival (OS) in patients with multiple myeloma and certain lymphomas. The following table summarizes key findings from recent studies:

| Study | Patient Population | Outcome |

|---|---|---|

| MM-009 | Multiple Myeloma patients | Increased PFS with this compound |

| NHL-002 | DLBCL patients | Enhanced response rates |

| CLL-003 | Chronic Lymphocytic Leukemia | Improved OS with this compound |

Future Directions

Research continues to explore the potential of this compound in combination therapies and its role in targeting previously "undruggable" proteins through innovative mechanisms involving E3 ligase modulation. Ongoing trials aim to further elucidate its efficacy across various malignancies .

特性

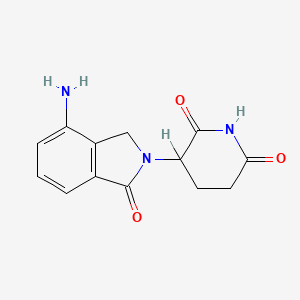

IUPAC Name |

3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTYRUGSSMKFNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046664 | |

| Record name | Lenalidomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lenalidomide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in organic solvent/water mixtures, and buffered aqueous solvents. Lenalidomide is more soluble in organic solvents and low pH solutions. Solubility was significantly lower in less acidic buffers, ranging from about 0.4 to 0.5 mg/mL., Soluble in organic solvent/water mixtures and buffered aqueous solutions. ... more soluble in organic solvents and low pH solutions. Solubility was ... lower in less acidic buffers, ranging from 0.4 to 0.5 mg/mL, 2.33e+00 g/L | |

| Record name | Lenalidomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00480 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lenalidomide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8220 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lenalidomide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Lenalidomide is a drug with multiple mechanisms of action. Lenalidomide exerts immunomodulating effects by altering cytokine production, regulating T cell co-stimulation, and enhancing the NK cell-mediated cytotoxicity. Lenalidomide directly inhibits the cullin ring E3 ubiquitin ligase complex: upon binding to cereblon, a substrate adaptor of the complex, lenalidomide modulates substrate specificity of the complex to recruit substrate proteins of the ligase, including Ikaros (IKZF1), Aiolos (IKZF3), and CK1α. These substrates are then tagged for ubiquitination and subsequent proteasomal degradation. IKZF1 and IKZF3 are B-cell transcription factors that are essential for B-cell differentiation and survival of malignant cells. IKZF3 also regulates the expression of interferon regulatory factor 4 (IRF4), which is a transcription factor that regulates the aberrant myeloma-specific gene. The immunomodulatory actions of lenalidomide can be partly explained by the degradation of IKZF3, since it is a repressor of the interleukin 2 gene (IL2): as lenalidomide decreases the level of IKZF3, the production of IL-2 increases, thereby increasing the proliferation of natural killer (NK), NKT cells, and CD4+ T cells. Lenalidomide inhibits the production of pro-inflammatory cytokines TNF-α, IL-1, IL-6, and IL-12, while elevating the production of anti-inflammatory cytokine IL-10. Lenalidomide acts as a T-cell co-stimulatory molecule that promotes CD3 T-cell proliferation and increases the production of IL-2 and IFN-γ in T lymphocytes, which enhances NK cell cytotoxicity and ADCC. It inhibits the expression and function of T-regulatory cells, which are often overabundant in some hematological malignancies. Lenalidomide directly exerts antitumour effects by inhibiting the proliferation and inducing apoptosis of tumour cells. Lenalidomide triggers the activation of pro-apoptotic caspase-8, enhances tumour cell sensitivity to FAS-induced apoptosis, and downregulates NF-κB, an anti-apoptotic protein. Independent of its immunomodulatory effects, lenalidomide mediates anti-angiogenic effects by inhibiting angiogenic growth factors released by tumour cells, such as vascular endothelial growth factor (VEGF), basic fibroblastic-growth factor (BFGF), and hepatocyte-growth factor. _In vitro_, lenalidomide inhibits cell adhesion molecules such as ICAM-1, LFA-1, β2 and β3 integrins, as well as gap-junction function, thereby preventing metastasis of malignant cells., Multiple myeloma is a B-cell malignancy characterized by an excess of monotypic plasma cells in the bone marrow. The molecular mechanisms that are involved in disease progression depend on the interaction between the multiple myeloma cells and the bone microenvironment. Because these mechanisms have been well characterized, it is possible to develop regimens that are more specific to pathways involved in the pathogenesis of multiple myeloma than is typical for conventional chemotherapy in disease management. Thalidomide and immunomodulatory drugs (IMiDs) have now been shown to block several pathways important for disease progression in multiple myeloma. First established as agents with antiangiogenic properties, thalidomide and IMiDs inhibit the production of interleukin (IL)-6, which is a growth factor for the proliferation of myeloma cells. In addition, they activate apoptotic pathways through caspase 8-mediated cell death. At the mitochondrial level, they are responsible for c-jun terminal kinase (JNK)-dependent release of cytochrome-c and Smac into the cytosol of cells, where they regulate the activity of molecules that affect apoptosis. By activating T cells to produce IL-2, thalidomide and IMiDs alter natural killer (NK) cell numbers and function, thus augmenting the activity of NK-dependent cytotoxicity. Data delineating these events have been derived from experiments done in resistant and sensitive multiple myeloma cell lines. Although thalidomide and IMiDs demonstrate similar biologic activities, IMiDs are more potent than thalidomide and achieve responses at lower doses. Lenalidomide, a thalidomide derivative, has also been shown to have a different toxicity profile. Our understanding of the mechanism of action of these agents has provided a platform for exciting clinical trials evaluating combinations of thalidomide and lenalidomide with both conventional chemotherapy and newer targeted agents., Lenalidomide is an analogue of thalidomide with immunomodulatory, antiangiogenic, and antineoplastic properties. Lenalidomide inhibits proliferation and induces apoptosis of certain hematopoietic tumor cells including multiple myeloma, mantle cell lymphoma, and del (5q) myelodysplastic syndromes in vitro. Lenalidomide causes a delay in tumor growth in some in vivo nonclinical hematopoietic tumor models including multiple myeloma. Immunomodulatory properties of lenalidomide include activation of T cells and natural killer (NK) cells, increased numbers of NKT cells, and inhibition of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) by monocytes. In multiple myeloma cells, the combination of lenalidomide and dexamethasone synergizes the inhibition of cell proliferation and the induction of apoptosis., Although several mechanisms have been proposed to explain the activity of thalidomide, lenalidomide and pomalidomide in multiple myeloma (MM), including demonstrable anti-angiogenic, anti-proliferative and immunomodulatory effects, the precise cellular targets and molecular mechanisms have only recently become clear. A landmark study recently identified cereblon (CRBN) as a primary target of thalidomide teratogenicity. Subsequently it was demonstrated that CRBN is also required for the anti-myeloma activity of thalidomide and related drugs, the so-called immune-modulatory drugs (IMiDs). Low CRBN expression was found to correlate with drug resistance in MM cell lines and primary MM cells. One of the downstream targets of CRBN identified is interferon regulatory factor 4 (IRF4), which is critical for myeloma cell survival and is down-regulated by IMiD treatment. CRBN is also implicated in several effects of IMiDs, such as down-regulation of tumor necrosis factor-alpha (TNF-a) and T cell immunomodulatory activity, demonstrating that the pleotropic actions of the IMiDs are initiated by binding to CRBN. Future dissection of CRBN downstream signaling will help to delineate the underlying mechanisms for IMiD action and eventually lead to development of new drugs with more specific anti-myeloma activities. It may also provide a biomarker to predict IMiD response and resistance., Immunomodulatory drugs lenalidomide and pomalidomide are synthetic compounds derived by modifying the chemical structure of thalidomide to improve its potency and reduce its side effects. Lenalidomide is a 4-amino-glutamyl analogue of thalidomide that lacks the neurologic side effects of sedation and neuropathy and has emerged as a drug with activity against various hematological and solid malignancies. It is approved by FDA for clinical use in myelodysplastic syndromes with deletion of chromosome 5q and multiple myeloma. Lenalidomide has been shown to be an immunomodulator, affecting both cellular and humoral limbs of the immune system. It has also been shown to have anti-angiogenic properties. Newer studies demonstrate its effects on signal transduction that can partly explain its selective efficacy in subsets of MDS. Even though the exact molecular targets of lenalidomide are not well known, its activity across a spectrum of neoplastic conditions highlights the possibility of multiple target sites of action., For more Mechanism of Action (Complete) data for Lenalidomide (7 total), please visit the HSDB record page. | |

| Record name | Lenalidomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00480 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lenalidomide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8220 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white to pale-yellow solid powder | |

CAS No. |

191732-72-6 | |

| Record name | Lenalidomide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191732-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lenalidomide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191732726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lenalidomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00480 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lenalidomide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lenalidomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LENALIDOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0P408N6V4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lenalidomide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8220 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lenalidomide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。